molecular formula MoO B8689249 Oxomolybdenum

Oxomolybdenum

Cat. No. B8689249
M. Wt: 111.95 g/mol
InChI Key: PQQKPALAQIIWST-UHFFFAOYSA-N
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Description

Oxomolybdenum is a useful research compound. Its molecular formula is MoO and its molecular weight is 111.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxomolybdenum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxomolybdenum including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Oxomolybdenum

Molecular Formula

MoO

Molecular Weight

111.95 g/mol

IUPAC Name

oxomolybdenum

InChI

InChI=1S/Mo.O

InChI Key

PQQKPALAQIIWST-UHFFFAOYSA-N

Canonical SMILES

O=[Mo]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A γ-alumina obtained as 1/16 inch extrudates from Criterion Catalyst Company L.P., Michigan City, Ind. was used. First, an ammonium heptamolybdate solution was prepared by dissolving (NH4)6 Mo7O24 ·4H2O in concentrated H3PO4 and water so that the ammonium molybdate concentration was 9.855 weight %, the H3PO4 concentration was 12.681 weight %, and water made up the rest. Then, 10 g of the alumina was impregnated at 25 ° C. with 5.32 g of the ammonium heptamolybdate solution to form a mixture. The mixture was then calcined in air at 538° C. for 6 hours to produce 10.18 g of a molybdenum oxide- and phosphorus oxide-impregnated alumina containing 2.807 weight % molybdenum and 2.096 weight % phosphorus (control catalyst).
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Synthesis routes and methods II

Procedure details

When molybdenum trioxide is substituted for the melamine molybdate in combination with the copper oxalate in the above compound, no practical synergism is noted with this combination. For example, in the flaming mode NBS smoke test Dm /g values of about 23 (58.8% smoke reduction relative to the standard compound of Example I) were obtained with ratios of 1.0 molybdenum oxide and 4.0 copper oxalate, 2.0 molybdenum oxide and 3.0 copper oxalate, 3.0 molybdenum oxide and 2.0 copper oxalate, 4.0 molybdenum oxide and 1.0 copper oxalate. In contrast, it should be noted that when 1.0 copper oxalate and 4.0 melamine molybdate were used in the same compound the Dm /g was 19.08 with a smoke reduction of 65.1%, and with 4.0 copper oxalate and 1.0 melamine molybdate the Dm /g was 19.92 and a 64.38% smoke reduction.
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Synthesis routes and methods III

Procedure details

A γ-alumina obtained as {fraction (1/16)} inch extrudates from Criterion Catalyst Company L.P., Michigan City, Ind. was used. First, an ammonium heptamolybdate solution was prepared by dissolving (NH4)6Mo7O24.4H2O in concentrated H3PO4 and water so that the ammonium molybdate concentration was 9.855 weight %, the H3PO4 concentration was 12.681 weight %, and water made up the rest. Then, 10 g of the alumina was impregnated at 25° C. with 5.32 g of the ammonium heptamolybdate solution to form a mixture. The mixture was then calcined in air at 538° C. for 6 hours to produce 10.18 g of a molybdenum oxide- and phosphorus oxide-impregnated alumina containing 2.807 weight % molybdenum and 2.096 weight % phosphorus (control catalyst).
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